molecular formula C21H23N3O3 B10991256 N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10991256
M. Wt: 365.4 g/mol
InChI Key: JPHFGNHEMPVTMJ-UHFFFAOYSA-N
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Description

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound with a unique structure that combines an indole core with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The methoxyphenyl group is then introduced through a Friedel-Crafts acylation reaction, where methoxybenzoyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and indole core make it particularly interesting for medicinal chemistry applications, as these structures are often found in bioactive compounds.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-[[2-(2-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-24-14-17(16-8-4-5-9-18(16)24)21(26)23-12-11-22-20(25)13-15-7-3-6-10-19(15)27-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

JPHFGNHEMPVTMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=CC=C3OC

Origin of Product

United States

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